2,5-Difluoro-4-(propan-2-yl)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-4-(propan-2-yl)benzoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 5th positions, and an isopropyl group is substituted at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(propan-2-yl)benzoic acid can be achieved through several methods, including:
Halogenation and Friedel-Crafts Alkylation: This method involves the halogenation of benzoic acid followed by Friedel-Crafts alkylation to introduce the isopropyl group.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis.
Industrial Production Methods
Industrial production of 2,5-Difluoro-4-(propan-2-yl)benzoic acid typically involves large-scale halogenation and alkylation processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms and the isopropyl group.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can yield corresponding alcohols or ketones.
Scientific Research Applications
2,5-Difluoro-4-(propan-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(propan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The isopropyl group influences the compound’s lipophilicity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzoic acid: Similar structure but with fluorine atoms at different positions.
2-Fluoro-4-(propan-2-yl)benzoic acid: Similar structure but with only one fluorine atom.
Uniqueness
2,5-Difluoro-4-(propan-2-yl)benzoic acid is unique due to the specific positioning of the fluorine atoms and the isopropyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2,5-difluoro-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-5(2)6-3-9(12)7(10(13)14)4-8(6)11/h3-5H,1-2H3,(H,13,14) |
InChI Key |
FLRRNSULXNINAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.